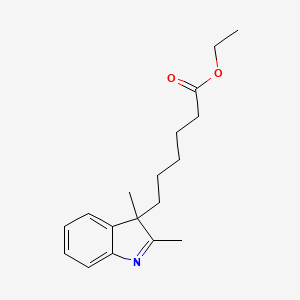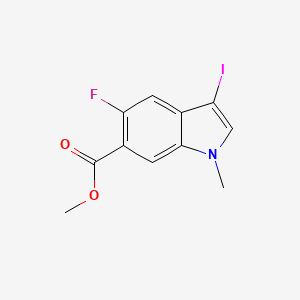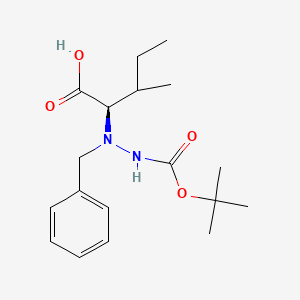
(2R)-2-(1-Benzyl-2-boc-hydrazinyl)-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid: is a complex organic compound that features a hydrazinyl group protected by a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of a suitable hydrazine derivative with a benzyl halide to form the benzyl hydrazine intermediate.
Protection of the Hydrazine Group: The hydrazine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected hydrazine.
Coupling with the Amino Acid: The Boc-protected hydrazine is then coupled with (2R)-3-methylpentanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Boc protection step, which has been shown to be more efficient and sustainable compared to batch processes .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The benzyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its Boc-protected hydrazine group makes it a valuable intermediate in peptide synthesis.
Biology
The compound’s hydrazinyl group can interact with various biological molecules, making it useful in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be used in the development of new drugs, particularly those targeting enzymes or receptors that interact with hydrazine derivatives.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
作用機序
The mechanism by which (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid exerts its effects depends on its interaction with molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The Boc group provides steric protection, allowing the compound to reach its target without premature reaction.
類似化合物との比較
Similar Compounds
(2R)-2-(1-Benzylhydrazinyl)-3-methylpentanoic acid: Lacks the Boc protection, making it more reactive but less stable.
(2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and interaction with biological targets.
Uniqueness
The presence of the Boc group in (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid makes it unique by providing steric protection, enhancing its stability, and allowing for selective reactions in complex synthetic pathways.
特性
分子式 |
C18H28N2O4 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/t13?,15-/m1/s1 |
InChIキー |
VOVAEVRERZBTPA-AWKYBWMHSA-N |
異性体SMILES |
CCC(C)[C@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



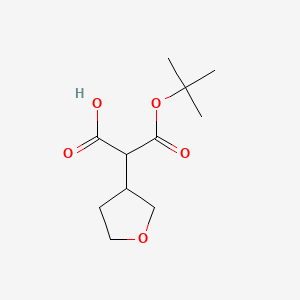
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)

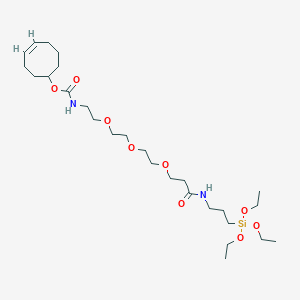

![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
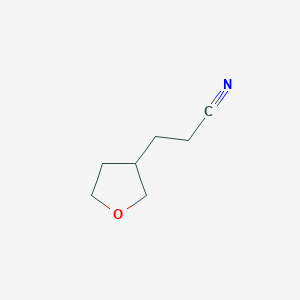
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
